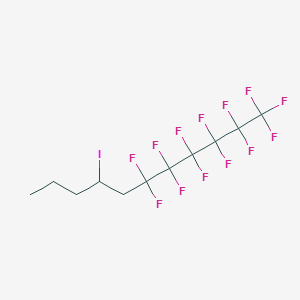
Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- is a perfluorinated compound with the molecular formula C11H4F13I . This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their unique chemical properties, including high thermal stability and resistance to degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- typically involves the fluorination of undecane derivatives. One common method is the direct fluorination of undecane using elemental fluorine under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound often employs electrochemical fluorination (ECF) techniques. In ECF, undecane is subjected to an electric current in the presence of hydrogen fluoride, resulting in the replacement of hydrogen atoms with fluorine atoms. This method is advantageous due to its scalability and efficiency in producing highly fluorinated compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form various hydrofluorocarbons.
Oxidation Reactions: Although less common, oxidation can occur under specific conditions, leading to the formation of perfluorinated carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Major Products Formed
Substitution: Formation of perfluorinated alkyl iodides.
Reduction: Formation of partially fluorinated hydrocarbons.
Oxidation: Formation of perfluorinated carboxylic acids.
Applications De Recherche Scientifique
Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other perfluorinated compounds.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells.
Mécanisme D'action
The mechanism of action of undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the compound’s reactivity and interactions with other molecules. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s stability and resistance to degradation make it a valuable tool in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-: Similar in structure but lacks the iodine atom.
Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tetradecafluoro-: Contains an additional carbon and fluorine atom.
Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-: Contains one less carbon and fluorine atom.
Uniqueness
Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it particularly valuable in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
1980053-60-8 |
|---|---|
Formule moléculaire |
C11H10F13I |
Poids moléculaire |
516.08 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodoundecane |
InChI |
InChI=1S/C11H10F13I/c1-2-3-5(25)4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5H,2-4H2,1H3 |
Clé InChI |
QQYRTQIWNHAGLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide](/img/structure/B15092146.png)
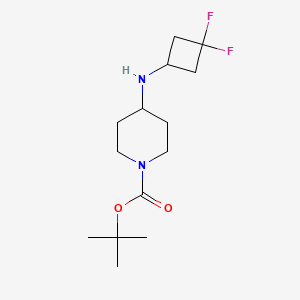
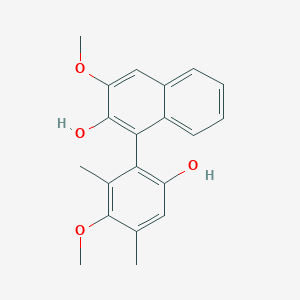
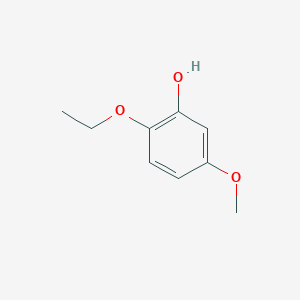
![1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)
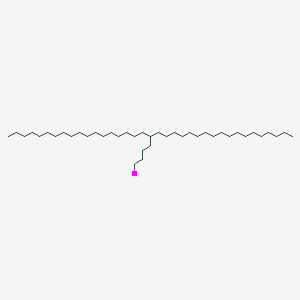
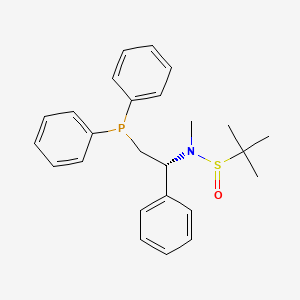
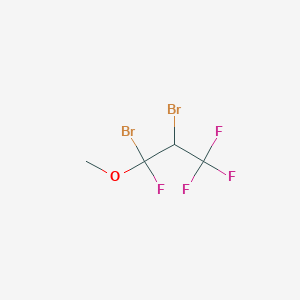
![N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B15092194.png)
![5-acetamido-2-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15092197.png)
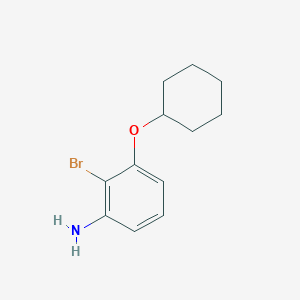
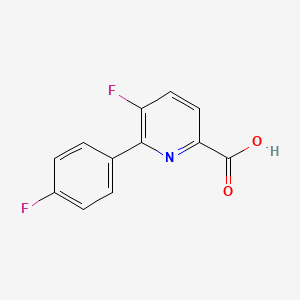
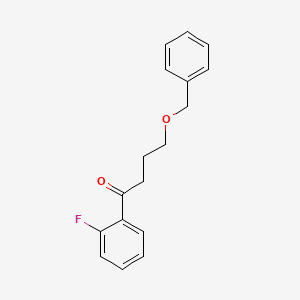
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde](/img/structure/B15092226.png)
